![molecular formula C25H25N3S B2443820 4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine CAS No. 380453-50-9](/img/structure/B2443820.png)

4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

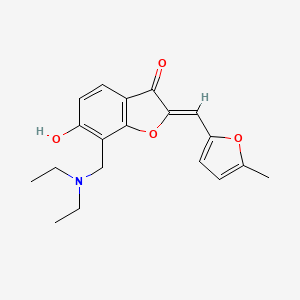

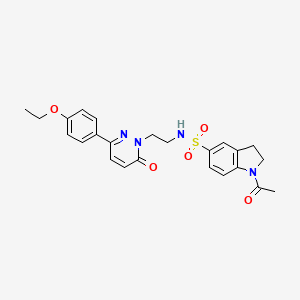

“4-(4-Benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine” is a chemical compound that belongs to the class of piperidines and thienopyrimidines . It is known to exist in the form of a yellow solid .

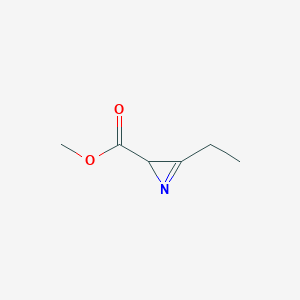

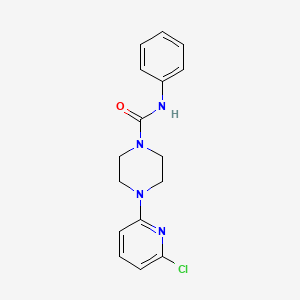

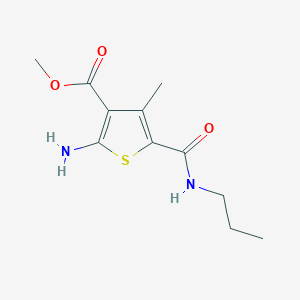

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The compound contains a benzylpiperidine moiety and a thienopyrimidine moiety, which are connected by a single bond . The exact molecular structure would require further investigation.

Scientific Research Applications

Medicinal Chemistry Applications

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines, as ligands for the histamine H4 receptor, has shown that modifications at different positions on the pyrimidine ring can significantly impact the potency and therapeutic potential of these compounds. The optimization of these ligands led to compounds with notable anti-inflammatory and antinociceptive activity, highlighting the therapeutic potential of H4R antagonists in pain management (Altenbach et al., 2008).

Antitumor Activity

The synthesis and evaluation of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine and its derivatives have shown significant activity against mammalian dihydrofolate reductase, indicating potential for use in cancer therapy. This suggests that modifications to the pyrimidine ring can result in compounds with significant medicinal value (Grivsky et al., 1980).

Aldose Reductase Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase inhibitors, showing promising activity levels. This activity, combined with significant antioxidant properties, positions these compounds as potential therapeutic agents in treating complications of diabetes (La Motta et al., 2007).

Antimicrobial Agents

The development of new antimicrobial additives based on pyrimidine derivatives for use in surface coatings and printing ink paste demonstrates the compound's potential in improving antimicrobial properties of materials, indicating a broad spectrum of application beyond pharmaceuticals (El‐Wahab et al., 2015).

Material Science Applications

Nonlinear Optical (NLO) Properties

Studies on thiopyrimidine derivatives have explored their structural parameters and NLO properties, indicating their potential for application in optoelectronic devices. This research suggests that certain pyrimidine derivatives can offer considerable NLO character, suitable for high-tech applications (Hussain et al., 2020).

Mechanism of Action

Target of Action

It’s structurally similar to 4-benzylpiperidine , which acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

Based on its structural similarity to 4-benzylpiperidine , it might interact with its targets (monoamine transporters) and cause the release of monoamines (dopamine, norepinephrine, and possibly serotonin) into the synaptic cleft . This results in increased neurotransmitter levels, leading to heightened neurotransmission.

Biochemical Pathways

Given its potential role as a monoamine releasing agent , it may affect the monoaminergic pathways, including the dopaminergic, noradrenergic, and possibly serotonergic pathways. These pathways play crucial roles in various physiological functions, including mood regulation, reward, and cognition.

Pharmacokinetics

Similar compounds like 4-benzylpiperidine are known to have a fast onset of action and a short duration , which might suggest rapid absorption and metabolism.

Result of Action

Based on its potential role as a monoamine releasing agent , it may enhance neurotransmission in the monoaminergic pathways, leading to potential effects on mood, cognition, and reward.

properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3S/c1-18-26-24(22-17-23(29-25(22)27-18)21-10-6-3-7-11-21)28-14-12-20(13-15-28)16-19-8-4-2-5-9-19/h2-11,17,20H,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXPXJGRUZTOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2443741.png)

![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2443745.png)

![4-Methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B2443747.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2443749.png)

![Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2443756.png)

![(1R,5S)-N,N-dimethyl-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-sulfonamide](/img/structure/B2443757.png)